Dicamba-(CH2)5-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H16Cl2O5 |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

3-(5-carboxypentyl)-2,5-dichloro-6-methoxybenzoic acid |

InChI |

InChI=1S/C14H16Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2-6H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

SWZAODWHVRHWBT-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dicamba-(CH2)5-acid: Structure, Properties, and Application in Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dicamba-(CH2)5-acid, a key derivative of the widely used herbicide Dicamba (B1670444). The focus of this document is on its chemical structure, physicochemical properties, and its pivotal role as an immunizing hapten for the development of sensitive and specific immunoassays for Dicamba.

Chemical Structure and Identification

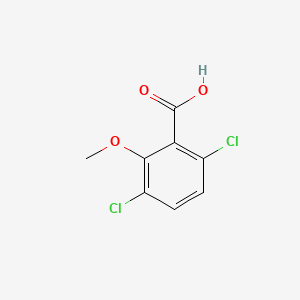

This compound, systematically named 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid, is a synthetic derivative of Dicamba. The core structure of Dicamba, 3,6-dichloro-2-methoxybenzoic acid, is modified by the attachment of a six-carbon aliphatic chain with a terminal carboxylic acid group at the 4-position of the phenyl ring.

Chemical Structure:

Key Identifiers:

-

CAS Number: 2892008-07-8[1]

-

Molecular Formula: C₁₄H₁₆Cl₂O₅[1]

-

SMILES: O=C(O)CCCCCC1=CC(Cl)=C(OC)C(C(=O)O)=C1Cl[1]

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, the following table summarizes the known properties of the parent compound, Dicamba, and predicted properties for this compound. The addition of the carboxyhexyl chain is expected to influence properties such as molecular weight, solubility, and lipophilicity (LogP).

| Property | Dicamba | This compound (Predicted/Calculated) | Reference |

| Molecular Weight | 221.04 g/mol | 335.18 g/mol | [2] |

| Melting Point | 114-116 °C | Not available | [2] |

| Boiling Point | Not available | Not available | |

| Water Solubility | 4.5 g/L (at 25 °C) | Expected to be lower than Dicamba due to the larger hydrophobic alkyl chain, but the terminal carboxyl group will contribute to some aqueous solubility, especially at higher pH. | [2] |

| pKa | ~1.9 (for the benzoic acid) | Expected to have two pKa values: one similar to Dicamba for the benzoic acid (~1.9) and another for the terminal carboxylic acid (~4.8). | |

| LogP | 2.2 | Expected to be higher than Dicamba, indicating increased lipophilicity. |

Biological Activity and Mechanism of Action

Herbicidal Action of the Parent Compound (Dicamba)

Dicamba is a synthetic auxin herbicide.[2] It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth in susceptible broadleaf weeds.[2] At a molecular level, it is believed to bind to auxin receptors, leading to downstream effects on gene expression that disrupt normal cell growth, division, and differentiation, ultimately causing plant death.[2]

Potential Role of this compound

Given its structure, this compound is unlikely to be used directly as a herbicide. Its primary documented application is as an immunizing hapten.[1][3][4][5][6][7][8] Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.

It is plausible that if this compound were to enter a plant system, it could potentially be metabolized to release the active Dicamba molecule, thereby acting as a prodrug. However, its main utility lies in the field of analytical chemistry.

Application in Immunoassay Development

The structure of this compound makes it an ideal hapten for the development of immunoassays (like ELISA - Enzyme-Linked Immunosorbent Assay) to detect the parent herbicide, Dicamba.[3][4][5] The aliphatic chain acts as a spacer or "linker," which presents the Dicamba core to the immune system when conjugated to a carrier protein. This allows for the generation of antibodies that are highly specific to the Dicamba molecule itself.

Experimental Protocols

Proposed Synthesis of this compound

While a specific published protocol for the synthesis of 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid was not found, a plausible synthetic route can be designed based on established organic chemistry reactions, such as a Friedel-Crafts acylation followed by reduction and oxidation.

Detailed Steps (Hypothetical):

-

Friedel-Crafts Acylation: Dicamba is reacted with a suitable acylating agent, such as adipoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would introduce a 6-chloro-6-oxohexanoyl group onto the aromatic ring, likely at the 4-position due to directing effects of the existing substituents.

-

Clemmensen or Wolff-Kishner Reduction: The ketone group of the acylated intermediate is reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed.

-

Hydrolysis/Oxidation: If the starting acylating agent was a diester or had a protected carboxylic acid, a final hydrolysis step would be needed to reveal the terminal carboxylic acid. If the reduction step also affected the benzoic acid, re-oxidation might be necessary.

Note: This is a proposed pathway and would require optimization of reaction conditions and purification steps.

Conjugation to Carrier Protein (Immunogen Preparation)

The carboxylic acid groups of this compound can be coupled to the primary amine groups (e.g., from lysine (B10760008) residues) on a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[9][10][][12]

Protocol Outline:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

-

Activate the carboxylic acid groups by adding EDC and NHS.

-

Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

-

Characterize the conjugate to determine the hapten-to-protein molar ratio, for example, by UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Indirect Competitive ELISA Protocol

This protocol outlines a typical indirect competitive ELISA for the detection of Dicamba.

Materials:

-

Coating antigen: this compound conjugated to a protein different from the one used for immunization (e.g., OVA if BSA was used for immunization).

-

Primary antibody: Raised against the this compound-BSA immunogen.

-

Secondary antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

-

Standard solutions of Dicamba.

-

Sample extracts.

-

Buffers (coating, washing, blocking, substrate).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., H₂SO₄).

Procedure:

-

Coating: Coat a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with washing buffer.

-

Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition: Add Dicamba standards or samples to the wells, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature. Free Dicamba in the sample will compete with the coated Dicamba for binding to the primary antibody.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well. A color will develop.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of Dicamba in the sample.

Conclusion

This compound is a crucial molecule for the analytical monitoring of the herbicide Dicamba. Its design as a hapten with a linker arm allows for the production of specific antibodies, which are the cornerstone of sensitive and high-throughput immunoassays. This technical guide provides the foundational knowledge for researchers and scientists to understand, synthesize, and utilize this compound in the development of analytical tools for environmental and agricultural applications.

References

- 1. [PDF] Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. | Semantic Scholar [semanticscholar.org]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba [escholarship.org]

- 9. 2.3. Preparation of hapten-protein conjugates [bio-protocol.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 12. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]

"Dicamba-(CH2)5-acid" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dicamba, a widely used selective herbicide. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Properties

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a benzoic acid herbicide first registered for use in 1967.[1][2] It is a selective systemic herbicide effective against a wide spectrum of broadleaf weeds.[1][3]

Table 1: Chemical Identifiers for Dicamba

| Identifier | Value |

| CAS Number | 1918-00-9 |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid |

| Synonyms | 3,6-Dichloro-o-anisic acid, Dianat, Banvel |

| Molecular Formula | C₈H₆Cl₂O₃ |

| InChI Key | IWEDIXLBFLAXBO-UHFFFAOYSA-N |

| PubChem CID | 3030 |

| ChEBI ID | 81856 |

Table 2: Physicochemical Properties of Dicamba

| Property | Value |

| Molar Mass | 221.03 g/mol [2][4] |

| Appearance | White crystalline solid[2] |

| Melting Point | 114-116 °C[2] |

| Water Solubility | "low"[2] |

| Solubility in Acetone | 810 g/L[2] |

| Solubility in Ethanol | 922 g/L[2] |

| pKa | 1.87 |

Mechanism of Action

Dicamba functions as a synthetic auxin, mimicking the effects of natural plant growth hormones.[3][5] At low concentrations, it exhibits hormonal properties similar to natural auxins.[1] However, at herbicidal concentrations, it induces rapid and uncontrolled cell growth in susceptible plants, leading to the disruption of normal physiological processes and ultimately, plant death.[1][3] This abnormal growth exhausts the plant's resources.[5]

The following diagram illustrates the proposed signaling pathway of Dicamba as a synthetic auxin.

Synthesis and Formulation

One documented method for the synthesis of Dicamba involves the following key steps:

-

Potassium 2,5-dichlorophenolate formation: Liquid potassium hydroxide (B78521) is reacted with 2,5-dichlorophenol (B122974).

-

Carboxylation: The resulting potassium 2,5-dichlorophenolate is reacted with CO₂ in the presence of anhydrous potassium carbonate and a catalyst to produce 3,6-dichlorosalicylic acid.

-

Methylation: The 3,6-dichlorosalicylic acid then undergoes a reaction with chloromethane (B1201357) under alkaline conditions and in the presence of a catalyst.

-

Saponification and Acidification: The final steps of saponification and acidification yield 3,6-dichloro-2-methoxysalicylic acid, which is Dicamba.

A new, non-Kolbe-Schmitt process has also been described to prepare the penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), from salicylic (B10762653) acid in four chemical steps.[6]

The following diagram outlines a general synthesis workflow for Dicamba.

Dicamba is available in various salt formulations, which differ in their physical properties.[1][3] Common formulations include the dimethylamine (B145610) (DMA) salt and the diglycolamine (DGA) salt.[1][3] The acid form of Dicamba is also used.[1]

Metabolism

The metabolism of Dicamba has been studied in various organisms.

In non-resistant plants, Dicamba is metabolized to 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). In genetically modified Dicamba-resistant plants, it is rapidly converted to DCSA, which is then further degraded to DCGA (3,6-dichlorogentisic acid). The detoxification of Dicamba in plants is a key factor in their tolerance to the herbicide.[7]

In mammals, the metabolism of Dicamba is limited.[1] The primary routes of metabolism observed are o-demethylation and decarboxylation.[1] A significant portion of ingested Dicamba is excreted unchanged in the urine.[1] A major metabolite found in urine and feces is 3,6-dichloro-2-hydroxybenzoic acid (DCHBA), which is produced by aryl-O-demethylation.[1] Minor metabolites include 2,5-dichlorophenol and a glucuronide conjugate of DCHBA.[1]

In soil, Dicamba is biodegraded by microorganisms.[2] The major metabolite produced under both aerobic and anaerobic conditions is 3,6-dichlorosalicylic acid.[1] The half-life of Dicamba in soil can vary depending on environmental conditions.[1]

The metabolic pathway of Dicamba is depicted in the following diagram.

Experimental Protocols

A common analytical approach for the determination of Dicamba and its metabolites in environmental samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

General Workflow for LC-MS/MS Analysis:

-

Sample Preparation:

-

Homogenize the vegetation or soil sample.

-

Perform an extraction using an appropriate solvent, often an acidified organic solvent.

-

The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

-

LC Separation:

-

Inject the prepared sample extract into an HPLC system.

-

Separate the analytes on a suitable column (e.g., a C18 or a specialized column for polar compounds).

-

Use a mobile phase gradient tailored to the analytes of interest.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Ionize the analytes, typically using electrospray ionization (ESI) in negative mode.

-

Perform multiple reaction monitoring (MRM) to selectively detect and quantify the parent ion and specific product ions for Dicamba and its metabolites.

-

Table 3: Example LC-MS/MS Parameters for Dicamba Analysis

| Parameter | Condition |

| LC Column | Phenomenex Kinetex® F5 (2.6 µm, 100 x 3 mm)[8] |

| Mobile Phase | Gradient of water and methanol/acetonitrile with a modifier (e.g., formic acid or ammonium (B1175870) formate) |

| Ionization Mode | ESI Negative |

| MRM Transitions | Specific precursor/product ion pairs for each analyte |

| Internal Standard | Isotopically labeled Dicamba (e.g., d3-dicamba)[8] |

The following diagram illustrates a typical experimental workflow for the analysis of Dicamba residues.

References

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. cambridge.org [cambridge.org]

- 8. chromatographytoday.com [chromatographytoday.com]

Synthesis pathways for "Dicamba-(CH2)5-acid"

An in-depth technical guide on the synthesis of "Dicamba-(CH2)5-acid," a derivative of the herbicide Dicamba, is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The synthesis of its derivatives is of interest for various applications, including the development of new herbicides with altered properties, prodrugs, or for use in biochemical probes. This guide details a potential synthetic pathway for "this compound," which involves the extension of the carboxylic acid group of Dicamba with a five-carbon aliphatic chain, terminating in another carboxylic acid.

The proposed synthesis is a multi-step process that begins with the activation of Dicamba's carboxylic acid, followed by a coupling reaction and subsequent functional group manipulation to yield the final product.

Proposed Synthesis Pathway

A plausible synthetic route to "this compound" involves the following key transformations:

-

Activation of Dicamba: The carboxylic acid of Dicamba is converted to a more reactive acyl chloride.

-

Coupling Reaction: The Dicamba acyl chloride is reacted with a suitable five-carbon building block.

-

Hydrolysis: The terminal functional group of the coupled product is hydrolyzed to yield the final carboxylic acid.

A schematic of this proposed pathway is illustrated below.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of "this compound".

Step 1: Synthesis of 3,6-dichloro-2-methoxybenzoyl chloride (Dicamba Acyl Chloride)

Materials:

-

Dicamba (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of Dicamba in anhydrous DCM, a catalytic amount of pyridine is added.

-

The solution is stirred at room temperature, and thionyl chloride is added dropwise.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude Dicamba acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Coupled Intermediate

Materials:

-

Dicamba acyl chloride (from Step 1)

-

(5-(tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

The crude Dicamba acyl chloride is dissolved in anhydrous THF and cooled to 0 °C in an ice bath.

-

A solution of (5-(tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide in THF is added dropwise to the cooled solution of Dicamba acyl chloride.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate (B1210297).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

Materials:

-

Coupled Intermediate (from Step 2)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Methanol (MeOH)

-

Jones Reagent (prepared from CrO₃, H₂SO₄, and acetone)

Procedure:

-

Deprotection: The coupled intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure.

-

Oxidation: The resulting crude alcohol is dissolved in acetone (B3395972) and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, "this compound," is purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of "this compound."

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | Dicamba Acyl Chloride | Dicamba | SOCl₂, Pyridine | >95 (crude) | - |

| 2 | Coupled Intermediate | Dicamba Acyl Chloride | Grignard Reagent | 75 | 95 |

| 3 | This compound | Coupled Intermediate | p-TsOH, Jones Reagent | 80 | >98 |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of "this compound" is depicted in the following diagram.

Conclusion

This technical guide outlines a feasible synthetic pathway for "this compound" with detailed, albeit hypothetical, experimental protocols. The proposed route utilizes standard and well-established organic chemistry reactions, suggesting a high probability of success in a laboratory setting. The provided data and workflows offer a comprehensive overview for researchers aiming to synthesize this or similar derivatives of Dicamba. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

An In-Depth Technical Guide on the Mechanism of Action of Auxin-Mimic Herbicides, Focusing on Dicamba

Disclaimer: A thorough search of scientific literature and patent databases did not yield specific information on the compound "Dicamba-(CH2)5-acid." This suggests the compound may be novel, proprietary, or designated under a different nomenclature. This guide will, therefore, focus on the well-documented mechanism of action of its parent compound, Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) , a widely studied synthetic auxin herbicide. The principles, pathways, and experimental methodologies described herein are fundamental to the class of auxin-mimic herbicides and would serve as the foundational framework for investigating any of its derivatives.

Executive Summary

Dicamba is a selective, systemic herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[1][2][3] It is primarily used to control broadleaf weeds in agriculture and turf management.[4][5][6] At a molecular level, dicamba acts as a potent auxin agonist, binding to nuclear auxin receptors and hijacking the plant's natural growth-regulating machinery.[1][7] This interaction leads to the rapid degradation of transcriptional repressors, causing a massive and sustained upregulation of auxin-responsive genes. The resulting cellular chaos manifests as uncontrolled and abnormal growth, epinasty, tissue damage, and ultimately, plant death.[2][5][8] Key downstream events include the overproduction of ethylene (B1197577) and the stress hormone abscisic acid (ABA), which are critical contributors to the herbicidal effect.[7][9][10][11]

Core Mechanism of Action: The Auxin Signaling Pathway

The primary mode of action for dicamba involves the deregulation of the core auxin signaling pathway, which is mediated by the SCFTIR1/AFB complex.[1][7]

-

Perception and Binding: In the nucleus of a plant cell, natural auxin (IAA) levels are tightly controlled. IAA binds to a co-receptor complex formed by an F-box protein (like TIR1 or its AFB homologs) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. Dicamba, as a stable mimic of IAA, binds to this same receptor pocket.[7][11] Studies on Arabidopsis mutants have shown that resistance to dicamba is specifically conferred by mutations in the TIR1 and AFB5 receptors, highlighting them as the primary targets.[1][7]

-

Degradation of Aux/IAA Repressors: The binding of dicamba to the TIR1/AFB receptor stabilizes the interaction with the Aux/IAA repressor protein. This marks the Aux/IAA for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][12]

-

De-repression of ARFs: Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors. The degradation of Aux/IAA repressors frees the ARFs.[1][11]

-

Gene Transcription Overload: Liberated ARFs then bind to Auxin Response Elements (AuxREs) in the promoters of hundreds of downstream genes, leading to a massive, uncontrolled transcriptional activation. This sustained gene expression, far exceeding normal hormonal responses, is the central cause of phytotoxicity.[2][7]

Downstream Hormonal Crosstalk

The initial transcriptional overload triggers a cascade of hormonal imbalances that amplify the herbicidal effect.

-

Ethylene Biosynthesis: The upregulation of auxin-responsive genes includes those involved in ethylene production.[7][9]

-

Abscisic Acid (ABA) Accumulation: A critical discovery in the auxin herbicide mode of action is the rapid and massive accumulation of ABA.[10][11] Dicamba treatment strongly induces the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key rate-limiting enzyme in the ABA biosynthesis pathway.[10][11] This ABA surge is a primary driver of senescence, photosynthesis inhibition, and tissue decay.[9][10]

Visualizing the Molecular Pathways

The following diagrams illustrate the key molecular events in dicamba's mechanism of action.

Caption: Figure 1: Core Auxin Signaling Pathway Hijacked by Dicamba.

Caption: Figure 2: Downstream Hormonal Cascade Induced by Dicamba.

Quantitative Data Summary

While specific binding affinities for this compound are unavailable, the following table summarizes relevant quantitative data for the parent compound, dicamba, from toxicological and environmental studies.

| Parameter | Value | Species/System | Reference |

| Acute Oral LD₅₀ | 216 mg/kg | Northern Bobwhite (Colinus virginianus) | [4] |

| 8-Day Dietary LC₅₀ | >10,000 mg/kg | Mallard Duck (Anas platyrhynchos) | [4] |

| Water Solubility | 6.6 g/L | N/A | [3] |

| Vapor Pressure | 1.25 × 10⁻⁵ mmHg (at 25°C) | N/A | [3] |

| Dissociation Constant (pKa) | 1.83 | N/A | [3] |

| Max Blood Concentration | 102.3 µg/mL (15 min post-administration) | Bengal Goats (1400 mg/kg dose) | [4] |

Key Experimental Protocols

The elucidation of dicamba's mechanism of action relies on several key experimental approaches. The following are generalized protocols based on methodologies cited in the literature.

Protocol: Herbicide Resistance Screening in Arabidopsis thaliana Mutants

-

Objective: To identify specific auxin receptors involved in dicamba perception.

-

Methodology:

-

Plant Material: Seeds from wild-type Arabidopsis (e.g., Col-0) and various auxin signaling mutants (e.g., tir1-1, afb5, axr4-2) are surface-sterilized.[1][7]

-

Growth Medium: Seeds are plated on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of dicamba concentrations.

-

Growth Conditions: Plates are incubated in a controlled growth chamber under a long-day photoperiod (e.g., 16h light / 8h dark).

-

Phenotypic Analysis: After a set growth period (e.g., 7-10 days), primary root length, hypocotyl elongation, and overall plant health are measured and photographed.

-

Data Analysis: Dose-response curves are generated for each mutant line compared to the wild-type. Resistance is quantified by comparing the concentration of dicamba required to inhibit growth by 50% (GR₅₀).[1]

-

Protocol: Whole Genome Transcriptional Analysis via Microarray

-

Objective: To identify genes and pathways regulated by dicamba treatment.

-

Methodology:

-

Plant Treatment: Arabidopsis seedlings are grown hydroponically or on MS plates and then treated with a sublethal concentration of dicamba or a mock solution.

-

Tissue Harvesting: At various time points post-treatment (e.g., 1 hour, 6 hours, 10 hours), shoot and root tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.[7]

-

RNA Extraction & Purification: Total RNA is extracted from the harvested tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) and treated with DNase to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

Microarray Hybridization: Labeled cRNA is synthesized from the purified RNA and hybridized to an Arabidopsis whole-genome microarray chip (e.g., Affymetrix ATH1).

-

Data Acquisition & Analysis: The microarray chips are scanned to acquire fluorescence intensity data. Raw data is normalized, and statistical analysis (e.g., ANOVA) is performed to identify differentially expressed genes between dicamba-treated and control samples. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are used to identify over-represented biological processes.[1][7]

-

Caption: Figure 3: General Workflow for Transcriptomic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. engeniaherbicide.com [engeniaherbicide.com]

- 3. mdpi.com [mdpi.com]

- 4. Dicamba Technical Fact Sheet [npic.orst.edu]

- 5. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 6. Dicamba - Wikipedia [en.wikipedia.org]

- 7. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coresta.org [coresta.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Herbicidal Potential of Dicamba-(CH2)5-acid: A Technical Whitepaper

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Dicamba (B1670444), a widely utilized synthetic auxin herbicide, has been a cornerstone of broadleaf weed management for decades. Its efficacy is attributed to its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. This technical guide explores the herbicidal potential of a hypothetical derivative, "Dicamba-(CH2)5-acid." While no direct research exists for this specific molecule, this paper will extrapolate its potential based on the known structure-activity relationships of dicamba and other phenoxyacetic acid herbicides. We will delve into its presumed mechanism of action, potential metabolic fate in plants, and detailed experimental protocols for its synthesis and herbicidal efficacy evaluation. This document aims to provide a comprehensive theoretical framework to guide future research into novel dicamba analogs for enhanced weed management strategies.

Introduction: The Rationale for Dicamba Analogs

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a potent and selective herbicide effective against a wide range of broadleaf weeds.[1][2] Its primary mode of action is to function as a synthetic auxin, disrupting normal plant growth processes.[2] The development of dicamba-tolerant crops has further solidified its importance in modern agriculture.[3] However, challenges such as herbicide resistance and off-target movement due to volatility necessitate the continued exploration of new, potentially more effective or safer, dicamba-based herbicides.[1][4]

The hypothetical molecule, "this compound," is presumed to be an ester derivative of dicamba, where the carboxylic acid group is esterified with a 5-carbon chain terminating in another carboxylic acid. This modification could potentially alter the compound's physicochemical properties, such as its solubility, volatility, and uptake by plants, and could influence its herbicidal activity and metabolic fate. This guide will explore these possibilities based on established principles of herbicide science.

Presumed Mechanism of Action: The Auxin Signaling Pathway

Dicamba and its analogs are believed to exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. At the molecular level, auxins bind to a co-receptor complex formed by the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these genes, resulting in epinastic growth, cell division disruption, and ultimately, plant death.

Structure-Activity Relationship and Quantitative Data

The herbicidal activity of auxin herbicides is highly dependent on their chemical structure. For ester derivatives of phenoxyacetic acids, such as 2,4-D, the length of the alkyl chain in the ester group can influence efficacy. Shorter alkyl chains are often associated with higher volatility, while longer chains can affect uptake and translocation within the plant.[5]

While specific data for "this compound" is unavailable, we can extrapolate from studies on 2,4-D alkyl esters. It is generally observed that herbicidal activity increases with the length of the alkyl chain up to a certain point, after which it may decrease due to reduced water solubility and mobility within the plant. The "(CH2)5-acid" moiety would likely be hydrolyzed in the plant to release the active dicamba acid. The rate of this hydrolysis would be a critical factor in its overall efficacy.

Table 1: Hypothetical Herbicidal Efficacy of Dicamba Ester Analogs

| Compound | Alkyl Chain | Assumed Relative Herbicidal Activity (GR50, µM) | Notes |

| Dicamba Acid | - | 10 | Reference compound. |

| Dicamba-methyl ester | -CH3 | 8 | Higher volatility may lead to some loss. |

| Dicamba-ethyl ester | -(CH2)CH3 | 7 | Generally high activity. |

| Dicamba-propyl ester | -(CH2)2CH3 | 6 | Potentially optimal chain length for uptake. |

| Dicamba-butyl ester | -(CH2)3CH3 | 7 | Activity may begin to decrease. |

| This compound | -(CH2)5COOH | ? | Activity would depend on hydrolysis to dicamba. The terminal acid group may affect uptake and translocation. |

Note: The GR50 (Growth Reduction 50%) values are hypothetical and for comparative purposes only, based on general trends observed for phenoxyacetic acid herbicides.

Plant Metabolism

Dicamba is metabolized in plants primarily through hydroxylation and demethylation, often mediated by cytochrome P450 monooxygenases.[6] The primary metabolites are typically less herbicidally active. For "this compound," it is hypothesized that the ester linkage would be a primary site for metabolic breakdown by esterases within the plant cells. This would release the active dicamba molecule and the 5-carbon dicarboxylic acid. The rate of this cleavage would be a key determinant of the compound's herbicidal activity, effectively making it a pro-herbicide.

Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of "this compound" would likely involve the esterification of dicamba with a suitable 5-carbon diol, followed by oxidation of the terminal alcohol to a carboxylic acid. A more direct approach would be the esterification of dicamba with a 6-hydroxyhexanoic acid derivative. A plausible synthetic route is outlined below:

Reaction: Esterification of Dicamba with a protected 6-hydroxyhexanoic acid.

Materials:

-

Dicamba (3,6-dichloro-2-methoxybenzoic acid)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (brine)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Esterification:

-

Dissolve Dicamba (1 equivalent) and ethyl 6-hydroxyhexanoate (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Hydrolysis of the Ethyl Ester:

-

Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a greenhouse-based method to assess the post-emergence herbicidal activity of "this compound".

Materials:

-

Test compound: this compound

-

Reference herbicide: Commercial formulation of Dicamba

-

Susceptible plant species (e.g., velvetleaf (Abutilon theophrasti) or common lambsquarters (Chenopodium album))

-

Pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix

-

Greenhouse with controlled temperature (25-28°C), humidity (50-70%), and photoperiod (16:8 hour light:dark)

-

Automated spray chamber calibrated to deliver a specific volume of spray solution

-

Balance, glassware, and other standard laboratory equipment

Procedure:

-

Plant Preparation:

-

Sow seeds of the target weed species in pots and allow them to germinate and grow in the greenhouse.

-

Water the plants as needed and fertilize according to standard practice.

-

Thin the seedlings to one plant per pot once they have reached the first true leaf stage.

-

Grow the plants until they reach the 3-4 true leaf stage, which is typically an optimal stage for post-emergence herbicide application.

-

-

Herbicide Application:

-

Prepare a stock solution of "this compound" and the reference dicamba in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

-

Prepare a series of dilutions to achieve a range of application rates (e.g., 0, 0.1X, 0.5X, 1X, 2X, and 5X the expected effective dose). An untreated control (solvent only) must be included.

-

Randomly assign the treatments to the pots, with a minimum of four replicates per treatment.

-

Apply the herbicide solutions to the plants using the calibrated spray chamber. Ensure uniform coverage of the foliage.

-

-

Data Collection and Analysis:

-

Return the treated plants to the greenhouse and maintain them under controlled conditions.

-

Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (plant death).

-

At 21 DAT, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

-

Measure the dry weight of each plant.

-

Calculate the percent growth reduction for each treatment relative to the untreated control.

-

Analyze the data using a suitable statistical software to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

-

Experimental Workflow

The following diagram illustrates the logical flow of experiments to evaluate the herbicidal potential of a novel compound like "this compound".

Conclusion

The hypothetical molecule "this compound" represents an intriguing avenue for the development of novel auxin herbicides. Based on the structure-activity relationships of related compounds, it is plausible that this derivative could act as a pro-herbicide, releasing the active dicamba molecule within the target plant. The length of the C5-acid linker could influence its uptake, translocation, and the rate of its metabolic activation. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of this and other novel dicamba analogs. Further research in this area is warranted to explore the potential for developing more effective and environmentally benign weed management solutions.

References

- 1. Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. epa.gov [epa.gov]

- 4. awsjournal.org [awsjournal.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

Environmental Fate and Degradation of Dicamba: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of the selective systemic herbicide, Dicamba (B1670444). While the initial inquiry specified "Dicamba-(CH2)5-acid," a thorough review of scientific literature and environmental databases did not yield specific information on this particular derivative. Therefore, this guide focuses on the well-documented parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid). The principles, degradation pathways, and analytical methodologies detailed herein provide a robust framework for researchers, scientists, and drug development professionals to understand and predict the environmental behavior of Dicamba and its derivatives.

Dicamba is a chlorinated derivative of o-anisic acid, first registered for use in 1967.[1][2] It is widely used for the post-emergent control of annual and perennial broadleaf weeds and woody plants in both agricultural and non-agricultural settings, such as grain crops, pastures, and residential lawns.[2][3][4] Dicamba functions as a synthetic auxin, mimicking natural plant growth hormones.[3][5][6] This leads to uncontrolled and disorganized plant growth, ultimately resulting in cell death.[3][5] It is available in various formulations, including its acid form and several salt forms (e.g., dimethylamine, sodium, diglycolamine).[2][4][6]

Environmental Fate

The environmental fate of a herbicide is governed by its persistence, mobility, and the degradation pathways it undergoes. Dicamba is characterized by its high water solubility and mobility in soil, which presents a potential for groundwater contamination.[3][7][8][9]

Persistence in Soil

The persistence of Dicamba in soil is primarily influenced by microbial activity.[2] Its half-life in soil typically ranges from 30 to 60 days.[2][4][10] However, this can vary significantly based on environmental conditions such as soil type, moisture, and temperature.[8] For instance, one study noted a half-life of 17 days in grassland soil, while in two forest-type soils, the half-lives were 26 and 32 days, respectively.[2] Higher moisture and temperature generally accelerate microbial degradation, leading to shorter half-lives.[8]

Mobility in Soil and Water

Dicamba is highly mobile in the environment and has the potential to leach through soils to contaminate groundwater.[3][7] A U.S. Geological Survey study from 1991 to 1996 found Dicamba in 0.13% of the groundwater samples surveyed, with a maximum detected concentration of 0.0021 mg/L.[1] Its high mobility is attributed to its poor adsorption to soil particles.[9]

In aquatic systems, Dicamba is considered moderately persistent, with a half-life of up to 55.9 days.[9] Aerobic biotransformation is the primary degradation pathway in both soil and water.[9] Anaerobic degradation and photolysis play less significant roles in its removal from aquatic environments.[9] Due to its high solubility, Dicamba does not tend to adsorb to sediment or organic particles in water.[9]

Volatility and Spray Drift

A significant concern with Dicamba is its volatility, which can lead to spray drift.[1] This drift can cause damage to non-target, sensitive broadleaf crops in adjacent fields.[1][7] The European Food Safety Authority has identified Dicamba's potential for long-range atmospheric transport as a critical issue.[1]

Degradation Pathways

The primary mechanism for Dicamba degradation in the environment is microbial metabolism. Photodegradation can also contribute to its breakdown, particularly in water.

Microbial Degradation

A variety of aerobic and anaerobic bacteria can biodegrade Dicamba.[1] The primary degradation pathway involves the O-demethylation of Dicamba to form 3,6-dichlorosalicylic acid (3,6-DCSA), which is then further degraded.[1][2] This initial conversion is catalyzed by the enzyme dicamba monooxygenase.[1] In some soil bacteria, such as Pseudomonas maltophilia (strain DI-6), a three-component enzyme system called dicamba O-demethylase is responsible for this transformation.[1] 3,6-DCSA lacks herbicidal activity.[1] Minor degradation products, such as 2,5-dihydroxy-3,6-dichlorosalicylic acid, can also be formed.[2]

Photodegradation

Sunlight can also contribute to the breakdown of Dicamba, particularly in aquatic environments.[3] One study indicated that in the presence of UV light, the dissipation of Dicamba in water is increased, suggesting that photolysis plays a role in its degradation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and ecotoxicity of Dicamba.

Table 1: Physicochemical Properties and Persistence of Dicamba

| Property | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [2] |

| CAS Number | 1918-00-9 | [1] |

| Molar Mass | 221.03 g·mol−1 | [1] |

| Water Solubility | Poorly soluble / 6.5 g/L (25°C) | [1][8] |

| Soil Half-life (Aerobic) | 30-60 days | [2][10] |

| Water Half-life | Up to 55.9 days | [9] |

| Anaerobic Groundwater Half-life | 141 days | [9] |

| Log Octanol-Water Partition Coefficient (Kow) | 0.477 | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3.5–21 | [9] |

Table 2: Ecotoxicity of Dicamba

| Organism | Endpoint | Value | Reference |

| Northern Bobwhite (Colinus virginianus) | Acute Oral LD50 | 216 mg/kg | [2] |

| Mallard Duck (Anas platyrhynchos) | 8-day Dietary LC50 | >10,000 mg/kg | [2] |

| Cutthroat Trout (Oncorhynchus clarkii) | 96-hr LC50 | >50 mg/L | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 (sodium salt) | 507 mg ae/L | [2] |

| Bluegill Sunfish | 96-hr LC50 (sodium salt) | 642 mg ae/L | [2] |

| Bluegill Sunfish | 96-hr LC50 (potassium salt) | 196 mg ae/L | [2] |

| Rat | Acute Dermal LD50 | >2000 mg/kg | [2] |

Key Experimental Protocols

The analysis of Dicamba and its metabolites in environmental samples typically involves sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).

Sample Preparation for Soil and Foliage

A common method for extracting Dicamba from soil and plant matter is as follows:

-

Sample Collection: Collect approximately 5 g of soil or soybean foliage from the site of interest.

-

Internal Standard: Add an isotopic internal standard, such as d3-Dicamba, to the sample before extraction to assess recovery and precision.

-

Extraction: Homogenize the sample and extract it with acetonitrile (B52724) fortified with formic acid.

-

Shaking and Centrifugation: Shake the sample for 15 minutes, followed by centrifugation at 4000 rpm.

-

Dilution: Dilute the supernatant with an aqueous mobile phase and transfer it to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

LC-MS/MS has become the preferred method for the quantitation of Dicamba and other acidic herbicides, as it eliminates the need for the complex derivatization steps required for GC analysis.[11][12][13]

-

Chromatographic Separation: Utilize a suitable analytical column, such as a Phenomenex Kinetex F5, for the separation of polar, low molecular weight species like Dicamba and its metabolites.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) operating in negative mode electrospray ionization (ESI) for optimal ionization of acidic compounds.

-

Quantitation: Monitor multiple reaction monitoring (MRM) transitions for each analyte to ensure sensitive and selective quantitation. A calibration curve is generated using a series of standards to quantify the concentration of Dicamba in the samples.

Conclusion

Dicamba is a widely used herbicide whose environmental fate is of significant interest due to its mobility and potential for off-target effects. Its persistence in the environment is primarily dictated by microbial degradation, with a typical soil half-life of 30 to 60 days. The main degradation product is the non-herbicidal 3,6-DCSA. Understanding the environmental behavior of Dicamba is crucial for its responsible use and for mitigating potential environmental impacts. The analytical methods outlined in this guide provide a foundation for the accurate monitoring of Dicamba and its metabolites in various environmental matrices. For researchers investigating novel derivatives such as "this compound," the methodologies and degradation pathways of the parent compound serve as an essential starting point for their studies.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. Dicamba herbicide and it's effects, Nexles [nexles.com]

- 5. coresta.org [coresta.org]

- 6. Dicamba Fact Sheet [npic.orst.edu]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Environmental fate and effects of dicamba: a Canadian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document - Canada.ca [canada.ca]

- 10. npic.orst.edu [npic.orst.edu]

- 11. sciex.com [sciex.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]

In-depth Technical Guide: Solubility of Dicamba and its Derivative "Dicamba-(CH2)5-acid"

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of "Dicamba-(CH2)5-acid." Initial research indicates that "this compound" is not a commonly available agrochemical but rather a specialized chemical known as an immunizing hapten. A key study by López-Puertollano et al. (2022) describes the design of this novel hapten for the development of a sensitive monoclonal immunoassay for the analysis of Dicamba in environmental water samples. Due to its specific application in research, public domain information regarding the quantitative solubility of "this compound" in various solvents is not available.

Given the lack of data on this specific derivative, this guide will provide a comprehensive overview of the solubility of the parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , a widely used herbicide. The information presented here for Dicamba will serve as a valuable reference for researchers working with this class of compounds.

Quantitative Solubility Data for Dicamba

The solubility of Dicamba is influenced by the solvent and the pH of aqueous solutions. The following tables summarize the available quantitative data.

Table 1: Solubility of Dicamba in Water at Various pH Values

| pH | Temperature (°C) | Solubility (g/L) |

| 1.8 | 25 | 6.6 |

| 4.1 | 25 | >250 |

| 6.6 | 25 | >250 |

| 7.0 | 20 | 250 |

| 8.2 | 25 | >250 |

Table 2: Solubility of Dicamba in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | 126 |

| Carbon Disulfide | 25 | 127 |

| Chloroform | 25 | 51.6 |

| Cyclohexanone | 25 | 91.6 |

| Diacetone Alcohol | 25 | 91 |

| Dichloromethane | 26 | 26 |

| Dioxane | 25 | 118 |

| Ethanol | 25 | 92.2 |

| Heavy Aromatic Naphthas | 25 | 5.2 |

| n-Hexane | 25 | 0.375 |

| Methanol | 25 | 137 |

| Methyl Ethyl Ketone | 25 | Soluble |

| 1-Octanol | 25 | 68 |

| Pentane | Not Specified | Insoluble |

| Tetrahydrofuran | 25 | 139 |

| Toluene | 25 | 13 |

| Xylene | 25 | 20.2 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like Dicamba.

Shake-Flask Method (OECD Guideline 105)

This is a standard method for determining the water solubility of substances.

Principle: A surplus of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with agitation capabilities (e.g., shaker or stirrer).

-

Glass flasks with sufficient volume.

-

Analytical equipment for concentration measurement (e.g., HPLC, GC, spectrophotometer).

-

Centrifuge for phase separation.

-

pH meter.

Procedure:

-

Preparation: Add an excess amount of the solid test substance (Dicamba) to a flask containing deionized water (or buffer of a specific pH).

-

Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a period sufficient to reach equilibrium (preliminary tests should determine this time, often 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear aqueous supernatant.

-

Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method.

-

Replicates: Perform the experiment at least in triplicate.

Potentiometric Titration for Acidic Compounds

This method is particularly useful for determining the solubility of ionizable compounds like Dicamba, which is a carboxylic acid.

Principle: The solubility of a weak acid is pH-dependent. By titrating a saturated solution of the acid with a strong base, the concentration of the dissolved acid can be determined from the titration curve.

Apparatus:

-

Potentiometric titrator with a pH electrode.

-

Burette for titrant delivery.

-

Stirrer.

-

Thermostatically controlled vessel.

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of Dicamba in water at a constant temperature as described in the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Titration: Take a known volume of the clear filtrate and titrate it with a standardized solution of a strong base (e.g., NaOH).

-

Endpoint Determination: Record the pH as a function of the volume of titrant added. The equivalence point of the titration, where the acid has been completely neutralized by the base, is determined from the resulting titration curve (e.g., from the point of maximum slope).

-

Calculation: The concentration of the dissolved Dicamba is calculated from the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

pH Effect on Dicamba Solubility

Caption: Influence of pH on Dicamba's Aqueous Solubility.

Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide Dicamba. Due to the scarcity of publicly available data for "Dicamba-(CH2)5-acid," this document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and detailed spectroscopic analysis. The information presented herein is intended to support research and development activities requiring the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.5 - 14.5 | Broad Singlet | Carboxylic Acid (-COOH) |

| 7.34 | Doublet | Aromatic Proton |

| 6.77 | Doublet | Aromatic Proton |

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz.[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Observation |

| LC-MS | Electrospray Ionization (ESI) | 204.7 | [M-H]⁻ |

Molecular Weight: 207.01 g/mol .[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1739 | Strong | C=O Stretch (Carboxylic Acid) |

| 2500 - 3300 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |

Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for obtaining high-resolution ¹H NMR spectra of aromatic carboxylic acids is outlined below.

Figure 1: Workflow for ¹H NMR Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol describes a general approach for the analysis of aromatic acids using LC-MS.

References

An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of Dicamba-(CH2)5-acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific experimental data on the thermal stability and decomposition of "Dicamba-(CH2)5-acid" is not available in the public domain. This guide, therefore, presents a theoretical framework based on the known properties of its constituent chemical moieties: the dichlorinated, methoxy-substituted benzoic acid core and the aliphatic carboxylic acid chain. The experimental protocols described are standardized methodologies that would be appropriate for the analysis of this compound. The data tables are provided as templates for the presentation of future experimental results.

Introduction

This compound, a derivative of the herbicide Dicamba, is primarily known for its use as an immunizing hapten. Its chemical structure, consisting of a 3,6-dichloro-2-methoxybenzoic acid moiety linked to a hexanoic acid chain, suggests a complex thermal decomposition profile influenced by its various functional groups. Understanding the thermal stability of such molecules is critical for their synthesis, purification, storage, and application, particularly in the development of stable bioconjugates and other advanced materials. This document outlines the expected thermal behavior of this compound and provides a roadmap for its experimental characterization.

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, influenced by the relative stability of its aromatic and aliphatic components.

-

Initial Decomposition (Lower Temperature Range): The aliphatic chain is likely the initial site of thermal degradation. Decarboxylation of the terminal carboxylic acid group is a probable primary decomposition step. The presence of the ether linkage and chlorine substituents on the aromatic ring can also influence the overall stability.

-

Secondary Decomposition (Higher Temperature Range): At elevated temperatures, the dichlorinated methoxybenzoic acid core is expected to decompose. This may involve the cleavage of the methoxy (B1213986) group, decarboxylation of the benzoic acid, and the breaking of the carbon-chlorine bonds.

The decomposition products are expected to be a complex mixture of smaller molecules, potentially including carbon dioxide, water, hydrogen chloride, and various chlorinated and non-chlorinated organic fragments.

Quantitative Data on Thermal Stability (Hypothetical Data Templates)

The following tables are templates designed for the systematic recording of experimental data from thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |

| Onset of Decomposition (Tonset) | Data not available | Inert (e.g., N2) | 10 |

| Temperature of 5% Mass Loss (T5%) | Data not available | Inert (e.g., N2) | 10 |

| Temperature of 10% Mass Loss (T10%) | Data not available | Inert (e.g., N2) | 10 |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | Inert (e.g., N2) | 10 |

| Final Residue (%) | Data not available | Inert (e.g., N2) | 10 |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Atmosphere | Heating Rate (°C/min) |

| Melting Point (Tm) | Data not available | Data not available | Inert (e.g., N2) | 10 |

| Decomposition Exotherm/Endotherm | Data not available | Data not available | Inert (e.g., N2) | 10 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and decomposition products of this compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass and temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific mass loss percentages, and the final residue.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting and decomposition by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify melting endotherms and decomposition exotherms or endotherms, and to calculate the associated enthalpy changes.

-

4.3. TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous decomposition products of this compound.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Procedure:

-

Follow the TGA procedure as described in section 4.1.

-

The gaseous products evolved during the thermal decomposition are continuously transferred to the MS or FTIR for analysis.

-

Correlate the evolution of specific gaseous products with the mass loss events observed in the TGA curve.

-

Visualization of Potential Decomposition Pathway

The following diagram illustrates a logical, though hypothetical, pathway for the thermal decomposition of this compound based on fundamental chemical principles.

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is currently lacking, a theoretical understanding based on its chemical structure can guide future research. The methodologies and frameworks presented in this technical guide provide a comprehensive approach for the systematic investigation of this compound's thermal properties. The elucidation of its thermal behavior is a crucial step towards its effective and safe utilization in various scientific and industrial applications.

An In-depth Technical Guide to Dicamba-(CH2)5-acid: Discovery, Synthesis, and Application in Immunodiagnostics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and application of Dicamba-(CH2)5-acid, a key reagent in the development of sensitive immunoassays for the herbicide dicamba (B1670444). This document details the scientific rationale behind its creation, available quantitative data, and the experimental workflows it enables.

Discovery and History

This compound, also referred to as Hapten Dca, is a synthetically designed hapten developed for the production of high-affinity monoclonal antibodies against the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid)[1][2]. The increased use of dicamba in agriculture, particularly with the introduction of dicamba-tolerant crops, has necessitated the development of rapid and sensitive methods for monitoring its presence in the environment to prevent damage to non-resistant crops and ensure regulatory compliance[1][3][4].

The design of this novel hapten was reported by Daniel López-Puertollano and colleagues in a 2022 publication in Science of The Total Environment[1]. The core innovation of this compound lies in its structure, which was engineered to present the key antigenic determinants of the dicamba molecule to the immune system, thereby eliciting a highly specific antibody response[1]. This hapten is activated for conjugation to carrier proteins, a critical step in rendering the small dicamba molecule immunogenic[2][5].

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published in the provided search results, its primary utility is as an immunizing hapten. Key characteristics are its ability to be activated and conjugated to carrier proteins for antibody production[2][5].

Quantitative Data

The development of this compound has led to the creation of a highly sensitive direct competitive enzyme-linked immunosorbent assay (cELISA) for dicamba. The quantitative performance of this assay is summarized in the table below.

| Parameter | Value | Source |

| Limit of Detection (LOD) | 0.24 ng/mL | [1] |

| Recovery in Water Samples | 90% - 120% | [1][6] |

| Coefficient of Variation | < 20% | [1][6] |

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the use of haptens like this compound in the development of an immunoassay. The specific synthesis protocol for this compound is detailed in the primary literature by López-Puertollano et al. (2022).

4.1 Hapten Activation and Conjugation to Carrier Protein

This protocol describes the general steps for making a hapten immunogenic.

-

Activation of Hapten: this compound, which has a terminal carboxyl group, is activated. A common method is the use of N,N'-disuccinimidyl carbonate (DSC) to form an N-hydroxysuccinimide (NHS) ester[2][5]. This creates a reactive ester that can readily form amide bonds with primary amines on a carrier protein.

-

Carrier Protein Preparation: A carrier protein, such as Bovine Serum Albumin (BSA) for coating plates or Keyhole Limpet Hemocyanin (KLH) for immunization, is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Conjugation Reaction: The activated hapten is added to the carrier protein solution and allowed to react for a specified period at room temperature or 4°C with gentle stirring.

-

Purification of the Conjugate: The resulting immunoconjugate is purified from the unreacted hapten and activating reagents, typically through dialysis or size-exclusion chromatography.

-

Characterization: The conjugate is characterized to determine the hapten-to-protein molar ratio, for example, by using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

4.2 Development of a Direct Competitive ELISA

This protocol outlines the steps for a cELISA to detect dicamba in samples.

-

Antibody Production: Monoclonal antibodies are generated by immunizing mice with the this compound-KLH conjugate. Standard hybridoma technology is then used to produce and select for high-affinity monoclonal antibodies.

-

Plate Coating: Microtiter plates are coated with the generated anti-dicamba monoclonal antibodies. The plates are then washed and blocked to prevent non-specific binding.

-

Competitive Reaction: Samples or standards containing dicamba are added to the wells, followed by the addition of a known amount of a dicamba-enzyme conjugate (e.g., dicamba-HRP). The free dicamba in the sample and the dicamba-enzyme conjugate compete for the limited number of antibody binding sites.

-

Signal Generation: After an incubation period, the plate is washed to remove unbound reagents. A substrate for the enzyme is then added, which generates a colorimetric or chemiluminescent signal.

-

Detection: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of dicamba in the sample. A standard curve is generated to quantify the dicamba concentration in unknown samples.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to the use of this compound.

Caption: Workflow for the conjugation of this compound to a carrier protein.

Caption: Workflow of a direct competitive ELISA for Dicamba detection.

Conclusion

This compound represents a significant advancement in the field of environmental monitoring for herbicides. Its rational design has enabled the development of a highly sensitive and specific monoclonal antibody-based immunoassay, providing a valuable tool for regulatory bodies and researchers. The workflows and data presented in this guide underscore the importance of novel hapten design in the creation of robust immunodiagnostic assays. Further research may focus on adapting these immunoreagents for use in other analytical platforms, such as biosensors and lateral flow devices, for on-site, real-time monitoring of dicamba.

References

- 1. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Predictive In-depth Technical Guide to the Potential Metabolites of "Dicamba-(CH2)5-acid" in Soil

Disclaimer: This document provides a predictive overview of the potential soil metabolites of "Dicamba-(CH2)5-acid." As of the date of this publication, no direct experimental studies on the soil metabolism of this specific compound have been identified in the public domain. The metabolic pathways and data presented herein are extrapolated from established degradation patterns of the parent compound, dicamba (B1670444), and other structurally related aryloxyalkanoic acid herbicides.

Executive Summary

"this compound," a hypothetical derivative of the herbicide dicamba, is anticipated to undergo microbial degradation in the soil environment through two primary metabolic pathways. This guide outlines these predicted pathways: (1) beta-oxidation of the pentanoic acid side chain, and (2) degradation of the aromatic core, which is analogous to the metabolism of dicamba itself. The principal initial degradation steps are predicted to be the sequential shortening of the aliphatic side chain and O-demethylation of the methoxy (B1213986) group on the aromatic ring. Subsequent reactions may include hydroxylation and ring cleavage, ultimately leading to mineralization. This document provides a detailed, albeit predictive, look at the potential metabolites, a hypothetical quantitative analysis of their formation and decline, and a comprehensive experimental protocol for their empirical study.

Predicted Metabolic Pathways in Soil

The degradation of "this compound" in soil is expected to be primarily a biological process mediated by soil microorganisms.[1] The degradation will likely proceed through two concurrent pathways: modification of the aliphatic chain and transformation of the aromatic ring.

Pathway A: Beta-Oxidation of the Pentanoic Acid Side Chain